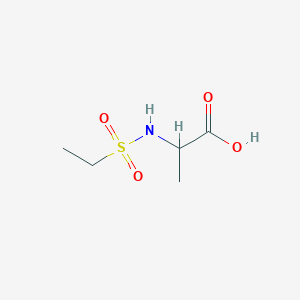

2-Ethanesulfonamidopropanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Ethanesulfonamidopropanoic acid is a chemical compound that contains 22 atoms in total, including 11 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom .

Molecular Structure Analysis

The molecular structure of 2-Ethanesulfonamidopropanoic acid consists of 22 atoms: 11 Hydrogen atoms, 5 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, and 1 Sulfur atom . The exact arrangement of these atoms in the molecule would be best determined through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen

Coenzyme M Analogues in Methanogenesis

A study by Gunsalus, Romesser, and Wolfe (1978) explored the synthesis of 2-(methylthio)ethanesulfonate (methyl-coenzyme M) analogues and their activity in the methyl-coenzyme M reductase system of Methanobacterium thermoautotrophicum. The research found that modifications to the sulfide or sulfonate position, such as bromoethanesulfonate and chloroethanesulfonate, were potent inhibitors of the reductase, affecting methane biosynthesis. This work underscores the relevance of ethanesulfonamide analogues in understanding and manipulating methanogenic pathways (Gunsalus, Romesser, & Wolfe, 1978).

Polymerization Initiators

Peng, Lai, and Lin (2008) synthesized novel platinum complexes as initiators for the ring-opening polymerization of amino acid N-carboxyanhydrides, leading to polypeptides with narrow polydispersity indices. This research illustrates the application of sulfonamidato platinum complexes in the synthesis of polypeptides, showcasing the chemical versatility of sulfonamido compounds (Peng, Lai, & Lin, 2008).

Effects on Macromolecular Interactions

Taha, Gupta, Khoiroh, and Lee (2011) studied the impact of biological buffers, including 2-(N-morpholino)ethanesulfonic acid (MES), on the phase transition of poly(N-isopropylacrylamide) (PNIPAM). This work demonstrates how MES and similar buffers can influence the behavior of polymers and proteins, relevant for biochemical applications and the study of macromolecular interactions (Taha, Gupta, Khoiroh, & Lee, 2011).

Heavy Metal Speciation Studies

Soares and Conde (2000) investigated the influence of N-substituted aminosulfonic acids with a piperazinic ring as pH buffers on the redox processes of heavy metals. The study concluded that these buffers, due to their minimal interaction with metals like cadmium and zinc, might be suitable for speciation studies, indicating the utility of sulfonamide derivatives in environmental chemistry (Soares & Conde, 2000).

Wirkmechanismus

Target of Action

2-Ethanesulfonamidopropanoic acid is a sulfonamide compound . Sulfonamides are known to exhibit a range of pharmacological activities, such as anti-carbonic anhydrase and anti-dihydropteroate synthetase . These enzymes play a crucial role in various physiological processes, making them primary targets of sulfonamides .

Mode of Action

Sulfonamides are competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid, which is essential for the further production of DNA in bacteria . By inhibiting these enzymes, sulfonamides prevent the synthesis of folic acid, thereby inhibiting bacterial growth .

Biochemical Pathways

The inhibition of carbonic anhydrase and dihydropteroate synthetase affects several biochemical pathways. For instance, the inhibition of carbonic anhydrase can lead to diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma . The inhibition of dihydropteroate synthetase disrupts the synthesis of folic acid, a crucial component in the production of DNA .

Pharmacokinetics

The pharmacokinetics of 2-Ethanesulfonamidopropanoic acid, like other sulfonamides, involves absorption, distribution, metabolism, and excretion (ADME) . .

Result of Action

The result of the action of 2-Ethanesulfonamidopropanoic acid is the inhibition of bacterial growth due to the disruption of folic acid synthesis . This can lead to the treatment of various bacterial infections.

Safety and Hazards

According to the safety information provided, 2-Ethanesulfonamidopropanoic acid is associated with several hazard statements, including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures should be taken when handling this compound .

Eigenschaften

IUPAC Name |

2-(ethylsulfonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO4S/c1-3-11(9,10)6-4(2)5(7)8/h4,6H,3H2,1-2H3,(H,7,8) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAUFCGISNUXEDT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC(C)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(furan-2-yl)-N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1,2-oxazole-3-carboxamide](/img/structure/B2931222.png)

![N-(2,5-dimethylphenyl)-2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2931230.png)

![8-(butan-2-ylsulfanyl)-7-[(2-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2931231.png)

![4-((1-(2-(benzo[d]isoxazol-3-yl)acetyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one](/img/structure/B2931233.png)

![3-(4-methoxyphenyl)-5-[(2-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-4-amine](/img/structure/B2931244.png)